Olsalazine Sodium is an azosalicylic acid derivative primarily investigated for its use as a prodrug for delivering 5-Aminosalicylic Acid (5-ASA) in the colon. [, , ] 5-ASA is a known anti-inflammatory agent used to treat inflammatory bowel diseases (IBD) like ulcerative colitis. Olsalazine Sodium is designed to release 5-ASA in the colon, minimizing systemic exposure and potential side effects. [, ]
4-Dehydroxy-2-hydroxy Olsalazine is a chemical compound related to the class of salicylates, which are known for their anti-inflammatory properties. This compound is a derivative of Olsalazine, which itself is used primarily in the treatment of ulcerative colitis. The structural modifications in 4-Dehydroxy-2-hydroxy Olsalazine enhance its pharmacological profile, making it a subject of interest in medicinal chemistry.
4-Dehydroxy-2-hydroxy Olsalazine falls under the category of salicylate derivatives. Salicylates are characterized by their ability to inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain. This compound is specifically classified as a phenolic compound due to the presence of hydroxyl groups attached to aromatic rings.
The synthesis of 4-Dehydroxy-2-hydroxy Olsalazine typically involves several key steps:
The synthesis requires careful control of temperature (typically between 0-18°C) and pH (around 13) during the diazonium coupling step. The reaction conditions must be optimized to minimize side reactions and maximize yield.
The molecular structure of 4-Dehydroxy-2-hydroxy Olsalazine features two hydroxyl groups attached to a salicylic acid backbone. The presence of these functional groups contributes to its biological activity by enhancing solubility and interaction with biological targets.
4-Dehydroxy-2-hydroxy Olsalazine can participate in various chemical reactions, including:
The reactivity of 4-Dehydroxy-2-hydroxy Olsalazine can be influenced by solvent choice and reaction conditions, which are critical for achieving desired outcomes in synthetic applications.
The mechanism of action for 4-Dehydroxy-2-hydroxy Olsalazine primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of other salicylate compounds used in clinical settings.
Research indicates that compounds with multiple hydroxyl groups exhibit enhanced anti-inflammatory activity due to increased binding affinity for COX enzymes . This suggests that 4-Dehydroxy-2-hydroxy Olsalazine may offer improved therapeutic effects compared to its precursors.
4-Dehydroxy-2-hydroxy Olsalazine has potential applications in:
This compound exemplifies the ongoing exploration within medicinal chemistry aimed at developing effective therapeutic agents through structural modifications of existing drugs.
4-Dehydroxy-2-hydroxy Olsalazine (CAS 752188-68-4) is an oxidative derivative of olsalazine, featuring a diazenyl bridge (–N=N–) connecting two hydroxy-substituted benzoic acid rings. Its molecular formula is C₁₄H₁₀N₂O₆ (MW 302.24 g/mol), with systematic name 3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid [2] [8]. The hydroxyl groups are positioned at the C2 site on Ring A and the C4' site on Ring B (Fig. 1). This asymmetrical substitution contrasts with olsalazine’s symmetrical 4,4'-dihydroxy configuration, altering electron distribution and redox susceptibility [5] [8].
Table 1: Molecular Identifiers of 4-Dehydroxy-2-hydroxy Olsalazine
Property | Value |
---|---|
CAS Registry Number | 752188-68-4 |
Molecular Formula | C₁₄H₁₀N₂O₆ |
Molecular Weight | 302.24 g/mol |
IUPAC Name | 3-[(E)-(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
SMILES | OC(=O)c1cccc(N=Nc2ccc(O)c(c2)C(=O)O)c1O |
Key Synonyms | 4-Dehydroxy-2-hydroxy Olsalazine; 2,6'-Dihydroxy-3,3'-diazenediyldibenzoic acid |
The azo bond adopts a stable trans configuration (E-isomer), confirmed by UV-Vis spectroscopy showing λmax at 350 nm in neutral aqueous solutions. Tautomerism is suppressed due to intramolecular hydrogen bonding between the C2–OH and adjacent azo group, stabilizing the quinoid form [8].
Unlike olsalazine’s symmetric structure (two 4-hydroxybenzoic acid units), this impurity exhibits asymmetric hydroxylation, reducing its ability to serve as a prodrug for mesalamine (5-ASA) in the colon. Key structural differences include:
Table 2: Structural Comparison with Related Compounds
Feature | 4-Dehydroxy-2-OH Olsalazine | Olsalazine | Mesalamine (5-ASA) |
---|---|---|---|
Hydroxyl Positions | C2 (Ring A), C4' (Ring B) | C4, C4' (symmetrical) | C4 (single ring) |
Azo Bond Cleavage Yield* | <5% (colon-simulated conditions) | >95% | N/A |
Log P (Octanol-Water) | 1.8 | 0.4 | 0.9 |
Active Mesalamine Release | No | Yes (2 molecules) | Directly active |
**Predicted data from structural modeling [3] [5]
The C2-hydroxyl group sterically hinders bacterial azoreductases in the colon, impeding cleavage into active 5-ASA. Molecular dynamics simulations reveal a ~15 kcal/mol higher energy barrier for azo-bond reduction compared to olsalazine, explaining its metabolic resistance [3] [9].
4-Dehydroxy-2-hydroxy Olsalazine exhibits pH-dependent solubility:
Under oxidative stress (e.g., H₂O₂ exposure), it undergoes quinone formation via hydroxyl group oxidation, detectable by HPLC-UV at 480 nm. Reductive environments (e.g., 1 mM dithiothreitol) fragment the azo bond, generating 2-hydroxy-4-aminobenzoic acid and 3-amino-4-hydroxybenzoic acid as degradation byproducts [8] [9].
Table 3: Stability Parameters in Simulated GI Conditions
Condition | Half-life (h) | Primary Degradation Pathway |
---|---|---|
Simulated Gastric Fluid (pH 1.2) | 0.8 | Esterification of carboxylic acids |
Simulated Intestinal Fluid (pH 6.8) | 48.5 | Azo-bond reduction |
100 µM Fe³⁺/H₂O₂ | 2.3 | Hydroxyl oxidation → quinone |
10 mM Antioxidant (ascorbate) | >168 | No significant degradation |
In colonic pH gradients (pH 5.5–7.8), the compound displays three reactivity phases:
Electrochemical studies confirm altered redox potential (E1/2 = −0.42 V vs. Ag/AgCl) compared to olsalazine (E1/2 = −0.61 V), explaining its resistance to enzymatic reduction and propensity for oxidative side reactions [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: